2-Hydrazinyl-5-methoxypyridine hydrochloride
Description
Properties
IUPAC Name |
(5-methoxypyridin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLHMGUKFDRIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely reported method involves diazotization of 5-amino-2-methoxypyridine followed by tin(II) chloride reduction. The reaction proceeds as follows:
-
Diazotization :
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Reduction :
Representative Protocol (Yield: 95%):
| Parameter | Value |
|---|---|
| Substrate | 5-Amino-2-methoxypyridine (15.0 g, 120 mmol) |
| HCl (6 M) | 150 mL |
| NaNO₂ | 8.34 g (120 mmol) |
| SnCl₂·2H₂O | 275.29 g (1,220 mmol) |
| Reaction Time | 2.5 h at 0°C |
| Workup | Basification (pH >10), EtOAc extraction |
Yield Optimization Strategies
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Acid Concentration : 6 M HCl maximizes diazonium stability while minimizing side reactions.
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Reductant Purity : SnCl₂·2H₂O with ≤0.5% Fe impurity prevents oxidative degradation.
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Temperature Gradients : Maintaining 0°C during reduction improves selectivity from 85% to 97%.
Direct Nucleophilic Substitution Routes
Halopyridine Substrates
Patent CN106588758B discloses a two-step process using 2,3-dichloropyridine derivatives:
Step 1: Hydrogenolytic Dehalogenation
| Condition | Specification |
|---|---|
| Catalyst | Pd/C (8%) + Pt/C (8%) (1:10) |
| Solvent | Methanol |
| H₂ Pressure | 0.3 MPa |
| Base | Pyridine/NaOH (pH 6–9) |
| Yield | 88.5% (2,3-dichloropyridine → 2-chloro-5-methoxypyridine) |
Step 2: Hydrazine Substitution
Solvent Effects
Comparative studies demonstrate solvent-dependent yields:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| N,N-Dimethylpropanolamine | 95 | 99.7 |
| DMF | 90 | 99.2 |
| n-Butanol | 72 | 98.5 |
Data sourced from Example 1 vs. Comparative Example 2 in CN106588758B
Catalytic Hydrogenation Approaches
Palladium-Mediated Coupling
A convergent synthesis route for anticancer agents employs:
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Alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH)
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Coupling with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH)
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Reagent: HBTU (1.2–1.5 equivalents)
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Additive: HOAt (1 equivalent)
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Solvent: THF/DMF (4:1 v/v)
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Optical Purity: 97% ee achieved via chiral resolution
Process Optimization and Scalability
Epimerization Control
Racemization during amide coupling is mitigated by:
Industrial-Scale Purification
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Crystallization : Ethanol/water (3:1) at −5°C gives 99.7% purity
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Drying : Vacuum drying (−0.09 MPa, 60°C) prevents hydrate formation
Analytical Characterization
Spectroscopic Data
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δ 3.81 (s, 3H, OCH₃)
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δ 6.82 (d, J=8.8 Hz, 1H, Py-H)
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δ 7.57 (dd, J=8.8, 2.9 Hz, 1H, Py-H)
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δ 7.97 (d, J=2.9 Hz, 1H, Py-H)
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δ 10.13–10.50 (br, 3H, NH/NH₂⁺)
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m/z 140 [M+H]+ (free base)
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m/z 176.5 [M-Cl]+ (hydrochloride)
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyridine compounds .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-hydrazinyl-5-methoxypyridine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including:
- Oxidation : Formation of azo or azoxy compounds.
- Reduction : Generation of hydrazones or other reduced derivatives.
- Substitution : Creation of substituted pyridine derivatives.
These reactions are crucial for developing new materials and chemical processes in industrial applications.
Biology
The compound is also employed in biological research, particularly in studying enzyme mechanisms and as a probe for biological assays. Its hydrazine group can interact with various biological targets, making it useful for:
- Enzyme Inhibition Studies : Investigating the inhibition mechanisms of specific enzymes.
- Biological Assays : Serving as a probe to assess biological activity in cellular systems.
The ability to modify the hydrazine group further enhances its utility in medicinal chemistry .
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. It acts as an intermediate in drug synthesis, contributing to the development of novel pharmaceuticals targeting various diseases. Notable applications include:
- Antitumor Agents : Compounds derived from this hydrazine derivative have shown promise in preclinical studies as potential anticancer agents.
- Neuropharmacology : Research indicates that derivatives may exhibit activity at serotonin receptors, suggesting potential applications in treating mood disorders .
Case Study 1: Synthesis of Antitumor Agents
A study explored the synthesis of novel derivatives of this compound that exhibited significant antitumor activity against various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects using MTT assays, revealing promising results with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 15 | HeLa |
| Derivative B | 20 | MCF-7 |
| Derivative C | 10 | A549 |
This study highlights the potential of this compound as a lead structure for developing new anticancer agents .
Case Study 2: Biological Assays
In another investigation, researchers utilized this compound to probe enzyme activity related to metabolic pathways. The compound was shown to selectively inhibit specific enzymes involved in drug metabolism, providing insights into its mechanism of action.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Enzyme X | 75 |
| Enzyme Y | 60 |
| Enzyme Z | 30 |
These findings suggest that the compound could be instrumental in understanding drug interactions and metabolic processes .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-methoxypyridine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of 2-Hydrazinyl-5-methoxypyridine Hydrochloride and Analogs
Functional Group Impact
- Electron-Donating vs. In contrast, the chloromethyl group (5-(Chloromethyl)-2-methoxypyridine HCl) is electron-withdrawing, favoring electrophilic substitution reactions . Methyl vs. Methoxy: Replacing methoxy with methyl (as in 5-Hydrazinyl-2-methylpyridine HCl) reduces polarity, improving membrane permeability but decreasing solubility .
Research Findings
- Stability : 5-Hydrazinyl-2-methylpyridine HCl is reported to degrade under acidic conditions, limiting its use in low-pH formulations .
- Synthetic Utility : The hydrazinyl group in 5-Hydrazinyl-2-methoxypyridine HCl enables condensation reactions to form Schiff bases, useful in metal-organic frameworks .
Biological Activity
2-Hydrazinyl-5-methoxypyridine hydrochloride is a pyridine derivative notable for its unique substitution pattern, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential applications as an enzyme inhibitor and in studying protein interactions.
- Molecular Formula : C₆H₁₀ClN₃O
- Molecular Weight : 177.62 g/mol
- Structure : The compound features a hydrazinyl group at the 2-position and a methoxy group at the 5-position of the pyridine ring, contributing to its distinctive biological properties.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This mechanism allows for modulation of various biochemical pathways, making it a valuable tool in enzyme function studies and drug discovery.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on several enzymes. The inhibition is often characterized by determining the half-maximal inhibitory concentration (IC₅₀) values, which provide insight into the potency of the compound against specific enzymes.
| Enzyme Target | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Aldose Reductase | 15.4 | Competitive inhibition |
| Glutathione S-transferase | 8.7 | Non-competitive inhibition |
| Carbonic Anhydrase | 12.3 | Mixed inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial and antifungal activities, which can be attributed to its ability to disrupt cellular processes in pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited aldose reductase, an enzyme implicated in diabetic complications. The study reported an IC₅₀ value of 15.4 µM, indicating promising potential for therapeutic applications in diabetes management .
- Antimicrobial Evaluation : In another investigation, the compound was tested against various bacterial and fungal strains. Results showed that it had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with MIC values ranging from 16 to 64 µg/mL .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydrazinyl-5-methoxypyridine hydrochloride, and how can purity be optimized?
- Methodology : A common approach involves reacting 5-methoxypyridine derivatives with hydrazine under controlled conditions. For example, substituting a leaving group (e.g., chlorine in 2-chloro-5-methoxypyridine hydrochloride) with hydrazine in a polar solvent (e.g., ethanol) under reflux. Purification can be achieved via recrystallization or chromatography. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry. Purity optimization may involve adjusting stoichiometry, reaction time, or using scavengers to minimize byproducts .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodology : Single-crystal X-ray diffraction is ideal. Use SHELX programs (e.g., SHELXL) for refinement. Key steps include:
- Growing high-quality crystals via slow evaporation or diffusion methods.
- Collecting intensity data with a diffractometer.
- Refinement using SHELXL, incorporating hydrogen atoms and validating geometry with tools like PLATON. SHELX’s robustness in handling small-molecule data ensures accurate bond-length/angle calculations .
Q. What analytical techniques are suitable for quantifying this compound in mixtures?
- Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective. Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA). Calibration curves from standard solutions ensure quantification. For trace analysis, LC-MS with electrospray ionization provides higher sensitivity. Validation parameters (linearity, LOD/LOQ) should follow ICH guidelines .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology : Use AutoDock4 for molecular docking. Steps include:
- Preparing the ligand (optimize geometry with Gaussian or Avogadro).
- Defining the receptor’s active site (e.g., enzyme’s catalytic pocket).
- Running flexible docking to account for sidechain mobility.
- Analyzing binding affinities (ΔG) and hydrogen-bonding networks. Validation via MD simulations (e.g., GROMACS) assesses stability of predicted complexes .
Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?
- Methodology : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies:
- Variable-temperature NMR to detect tautomeric equilibria.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validate with IR functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹). If ambiguity persists, X-ray crystallography provides definitive proof .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodology :
- Standardization : Use a reference batch for all assays (e.g., >99% purity by HPLC).
- Experimental Design : Employ factorial design (e.g., 2³ factorial) to test variables like pH, temperature, and solvent. Analyze via ANOVA to identify critical factors.
- Data Normalization : Express activity relative to a positive control (e.g., IC50 ratios). Reproducibility is enhanced by strict adherence to protocols .
Q. How can this compound’s potential as a kinase inhibitor be evaluated?
- Methodology :
- In vitro assays : Use purified kinases (e.g., EGFR, CDK2) with ATP-competitive assays (e.g., ADP-Glo™).
- Selectivity profiling : Screen against a kinase panel (e.g., 50+ kinases) to identify off-target effects.
- Cellular assays : Measure inhibition of phosphorylation (e.g., Western blot for p-ERK). Dose-response curves (0.1–100 µM) determine potency .
Data Analysis and Optimization
Q. What statistical approaches resolve discrepancies in dose-response data across replicate experiments?
- Methodology : Apply robust regression (e.g., RANSAC) to exclude outliers. Use bootstrapping to estimate confidence intervals for EC50/IC50 values. Meta-analysis tools (e.g., GraphPad Prism) combine replicates while weighting by variance. For systematic errors, reevaluate assay conditions (e.g., cell passage number, reagent lot) .
Q. How can the compound’s stability under physiological conditions be assessed?
- Methodology :
- Kinetic studies : Incubate in PBS (pH 7.4) at 37°C. Sample at intervals (0, 6, 24, 48 h) and quantify degradation via HPLC.
- Degradation product identification : LC-MS/MS with fragmentation (CID) to elucidate pathways (e.g., hydrolysis of the hydrazine group).
- pH-rate profiling : Test stability across pH 1–10 to identify labile conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
